2-Methyl-8-quinolyl pyrrolidinecarboxylate
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Overview
Description
2-Methyl-8-quinolyl pyrrolidinecarboxylate is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-8-quinolyl pyrrolidinecarboxylate typically involves the reaction of 2-methyl-8-quinolinol with pyrrolidinecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include transition metal complexes, while solvents such as dichloromethane or ethanol are often employed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-8-quinolyl pyrrolidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidinecarboxylate moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Methyl-8-quinolyl pyrrolidinecarboxylate has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-Methyl-8-quinolyl pyrrolidinecarboxylate involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The quinoline ring system allows for strong interactions with DNA, potentially interfering with DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S)-4-[(2-methyl-8-quinolinyl)oxy]-2-pyrrolidinecarboxylate
- Methyl (2S,4R)-4-(benzoyloxy)-2-pyrrolidinecarboxylate
- Methyl (2S,4S)-4-[2-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylate
Uniqueness
2-Methyl-8-quinolyl pyrrolidinecarboxylate stands out due to its unique combination of a quinoline ring and a pyrrolidinecarboxylate moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced biological activity or improved stability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
(2-methylquinolin-8-yl) pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11-7-8-12-5-4-6-13(14(12)16-11)19-15(18)17-9-2-3-10-17/h4-8H,2-3,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSJSSOZOSLORG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OC(=O)N3CCCC3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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